(R)-Pam2Cys
Description
Properties
Molecular Formula |
C38H73NO6S |
|---|---|
Molecular Weight |
672.063 |
IUPAC Name |
S-[(R)-2,3-Bis(palmitoyloxy)propyl]-L-cysteine |
InChI |
InChI=1S/C38H73NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)44-31-34(32-46-33-35(39)38(42)43)45-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)/t34-,35+/m1/s1 |
InChI Key |
UPAQRWMRKQCLSD-GPOMZPHUSA-N |
SMILES |
N[C@@H](CSC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-Pam2Cys |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of R Pam2cys Action
Toll-like Receptor 2 Agonism and Heterodimerization
(R)-Pam2Cys is a synthetic lipid motif that functions as a Toll-like Receptor 2 (TLR2) agonist. researchgate.net TLR2 is unique among TLRs for its ability to form heterodimers with other TLRs, which broadens the range of pathogen-associated molecular patterns (PAMPs) it can recognize. researchgate.netaai.org The nature of the ligand, specifically its acylation state, dictates its partnering TLR. invivogen.com
Interaction with TLR2/TLR6 Heterodimers
This compound is a diacylated lipopeptide that is specifically recognized by a heterodimer of TLR2 and TLR6. invivogen.commdpi.comnih.gov The two palmitoyl (B13399708) chains of this compound are critical for this interaction. researchgate.net Studies using human embryonic kidney (HEK293) cells, which can be engineered to express specific TLRs, have confirmed that the signaling in response to diacylated lipopeptides like Pam2CSK4 (a well-studied derivative of Pam2Cys) is mediated by the TLR2/TLR6 heterodimer. invivogen.com The recognition of these diacylated lipoproteins by the TLR2/TLR6 complex is a key step in initiating an innate immune response. invivogen.comnih.gov The stereochemistry of the cysteine residue is also crucial, with the (R) diastereomer being significantly more potent in activating TLR2 than the (S) diastereomer. researchgate.net
Comparative Analysis with TLR2/TLR1 Ligands
The TLR2 receptor can also form a heterodimer with TLR1 to recognize triacylated lipopeptides, such as Pam3Cys. aai.orgaai.org This distinction in ligand recognition between TLR2/TLR6 and TLR2/TLR1 heterodimers leads to differences in the resulting immune response.
Key distinctions between TLR2/TLR6 and TLR2/TLR1 activation include:
Ligand Structure: TLR2/TLR6 recognizes diacylated lipopeptides like this compound, while TLR2/TLR1 recognizes triacylated lipopeptides like Pam3Cys. invivogen.comaai.org
Potency: this compound is generally more potent than its triacylated counterpart. For instance, one study reported an effective concentration (EC50) for Pam2Cys of 0.47 nM, whereas the EC50 for Pam3Cys was 160 nM, indicating a significant difference in the concentration required to elicit a response. researchgate.net
Functional Outcomes: While both pathways activate the immune system, the specific context can lead to different functional outcomes. For example, in studies on regulatory T cells (Tregs), the TLR2/TLR1 agonist Pam3Cys was found to significantly reduce their suppressive functions, whereas the TLR2/TLR6 agonist FSL-1 did not have the same effect, suggesting a predominant role for the TLR1/2 heterodimer in that specific context. aai.org
Table 1: Comparative Analysis of TLR2 Heterodimer Ligands
| Feature | This compound (and other diacyl lipopeptides) | Pam3Cys (and other triacyl lipopeptides) |
|---|---|---|
| TLR Heterodimer | TLR2/TLR6 invivogen.comnih.gov | TLR2/TLR1 aai.orgaai.org |
| Acylation State | Diacylated mdpi.com | Triacylated aai.org |
| Potency (EC50) | High (e.g., 0.47 nM) researchgate.net | Lower (e.g., 160 nM) researchgate.net |
| Primary Ligand Class | Bacterial lipoproteins, Mycoplasma lipopeptides aai.org | Bacterial lipoproteins aai.org |
Intracellular Signaling Pathways
Upon ligand binding and receptor dimerization, TLRs initiate intracellular signaling cascades through the recruitment of adaptor proteins containing Toll/Interleukin-1 receptor (TIR) domains. ersnet.orgajou.ac.kr These pathways ultimately lead to the activation of transcription factors that orchestrate the expression of genes involved in the inflammatory response. mdpi.com
MyD88-Dependent Signaling Cascade
With the notable exception of TLR3, all TLRs utilize the myeloid differentiation primary response 88 (MyD88) adaptor protein to mediate their signals. mdpi.comfrontiersin.org The signaling cascade initiated by the this compound-TLR2/TLR6 complex is predominantly MyD88-dependent. invivogen.comniph.go.jp Following ligand binding, the TIR domains of the TLR2/TLR6 heterodimer recruit MyD88. ajou.ac.kr This recruitment initiates a series of phosphorylation events involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), which leads to the activation of downstream kinases. ajou.ac.kr The culmination of this pathway is the activation of key transcription factors responsible for expressing pro-inflammatory genes. invivogen.commdpi.com Studies have shown that the TLR2-MyD88 pathway is crucial for NK cell activation and the production of inflammatory cytokines. niph.go.jp
MyD88-Independent (TRIF-Dependent) Signaling and Type I Interferon Induction
While the MyD88-dependent pathway is primary for TLR2, some evidence suggests a role for the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway, also known as the MyD88-independent pathway. nih.gov This pathway is the sole signaling route for TLR3 and is also used by TLR4 following its internalization into endosomes. frontiersin.orgplos.orgfrontiersin.org
Research has revealed that TLR2 can also utilize the TRIF-dependent pathway to mediate certain specific responses. nih.gov Specifically, the induction of the chemokine Ccl5 (also known as RANTES) by TLR2 ligands was found to be abrogated in macrophages deficient in TRIF or the TRIF-related adaptor molecule (TRAM). nih.gov This suggests that for a subset of genes, TLR2 signaling can engage the TRIF pathway, which typically involves the activation of the transcription factor IRF3 (Interferon Regulatory Factor 3). nih.gov However, this TRIF involvement does not appear to extend to the induction of major pro-inflammatory cytokines like TNF, which remain strictly MyD88-dependent. nih.gov
Activation of Transcription Factors (e.g., NF-κB, IRFs)
The ultimate goal of the TLR signaling cascades is to activate transcription factors that regulate the expression of immune response genes. ersnet.org
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The MyD88-dependent pathway robustly activates the transcription factor NF-κB. invivogen.commdpi.commdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. The MyD88-dependent cascade leads to the degradation of IκB, allowing NF-κB (most commonly a heterodimer of the p65 and p50 subunits) to translocate to the nucleus. mdpi.com There, it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α and various interleukins. mdpi.commdpi.com
IRFs (Interferon Regulatory Factors): IRFs are primarily activated via the TRIF-dependent pathway. ersnet.orgfrontiersin.org In the context of TLR2 signaling, the TRIF-dependent activation of IRF3 has been implicated in the production of the chemokine Ccl5. nih.gov The activation of IRFs is a hallmark of the induction of type I interferons, although the role of TLR2 in inducing a strong type I interferon response is limited compared to TLR3, TLR4, or TLR9. frontiersin.org
Table 2: Signaling Pathways and Outcomes of this compound Activation
| Signaling Pathway | Key Adaptor Proteins | Primary Transcription Factors | Key Gene Products |
|---|---|---|---|
| MyD88-Dependent | MyD88, IRAKs, TRAF6 ajou.ac.kr | NF-κB, AP-1 invivogen.commdpi.com | Pro-inflammatory cytokines (e.g., TNF-α, IL-6) mdpi.commdpi.com |
| MyD88-Independent | TRAM, TRIF nih.gov | IRF3 nih.gov | Specific Chemokines (e.g., Ccl5/RANTES) nih.gov |
Effects on Antigen-Presenting Cells
This compound exerts profound effects on antigen-presenting cells (APCs), such as dendritic cells and macrophages, which are crucial for initiating and shaping the adaptive immune response.
This compound is a powerful inducer of dendritic cell (DC) maturation. pnas.org Upon stimulation with this compound, DCs upregulate the expression of several key surface molecules essential for their function. frontiersin.org This includes co-stimulatory molecules like CD80 and CD86, which are critical for providing the second signal required for T cell activation. researchgate.net Additionally, the expression of CD40 and the maturation marker CD83 is also enhanced. frontiersin.orgresearchgate.net
A hallmark of DC maturation is the increased expression of Major Histocompatibility Complex (MHC) class II molecules on the cell surface. plos.orgmdpi.com this compound treatment significantly boosts the levels of MHC class II, as well as MHC class I, on DCs. frontiersin.orgmdpi.comnih.gov This heightened expression enhances the cell's ability to present processed antigens to T helper (CD4+) and cytotoxic T (CD8+) lymphocytes, respectively. Studies have shown that DCs treated with this compound exhibit a mature phenotype characterized by high levels of these activation markers. researchgate.netplos.org
Table 1: Upregulation of DC Activation Markers by this compound
| Marker | Function | Effect of this compound | Reference |
|---|---|---|---|
| CD80 (B7-1) | Co-stimulation of T cells | Upregulated | frontiersin.orgresearchgate.net |
| CD86 (B7-2) | Co-stimulation of T cells | Upregulated | frontiersin.orgresearchgate.netplos.org |
| CD40 | Co-stimulation, DC licensing | Upregulated | frontiersin.org |
| CD83 | Maturation marker | Upregulated | researchgate.net |
| MHC Class I | Presentation of endogenous antigens to CD8+ T cells | Upregulated | frontiersin.orgmdpi.comnih.gov |
| MHC Class II | Presentation of exogenous antigens to CD4+ T cells | Upregulated | plos.orgmdpi.comnih.gov |
By inducing the maturation of DCs and the upregulation of MHC and co-stimulatory molecules, this compound significantly enhances their antigen presentation capacity. nih.govpnas.org Mature DCs are more efficient at processing and presenting antigens to naive T cells, leading to robust T cell priming and activation. nih.gov
Research has demonstrated that DCs pulsed with an antigen in the presence of this compound are more effective at stimulating antigen-specific T cell proliferation compared to DCs exposed to the antigen alone. researchgate.net This enhanced capacity applies to both CD4+ and CD8+ T cell responses, highlighting the ability of this compound to promote a comprehensive adaptive immune response. researchgate.net The covalent attachment of this compound to a peptide antigen creates a self-adjuvanting vaccine that can effectively trigger DC maturation and subsequent T cell activation. pnas.org
This compound is also a potent activator of macrophages. mdpi.comresearchgate.netfrontiersin.org Stimulation with this compound leads to the polarization of macrophages towards a pro-inflammatory and antimicrobial phenotype. mdpi.comnih.govresearchgate.net This activation is characterized by the enhanced expression of surface markers involved in antigen presentation, such as MHC class I and MHC class II. mdpi.comnih.gov
Furthermore, this compound stimulation significantly increases the phagocytic activity of macrophages. nih.govresearchgate.net This heightened ability to engulf and internalize particles, such as pathogens or cellular debris, is a critical function of macrophages in tissue clearance and host defense. nih.gov Studies using a synthetic diacylated lipopeptide analogous to this compound showed a dose-dependent increase in the phagocytosis of bioparticles by porcine monocyte-derived macrophages. nih.gov
Modulation of Antigen Presentation Capacity
Induction of Cytokines and Chemokines
A key aspect of the immunomodulatory activity of this compound is its ability to induce the production of a wide array of cytokines and chemokines. These secreted signaling molecules are essential for orchestrating the immune response, recruiting immune cells to sites of infection or inflammation, and directing the differentiation of T cells.
Stimulation of APCs like dendritic cells and macrophages with this compound results in the robust secretion of pro-inflammatory cytokines. thermofisher.com These include Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.comnih.govnih.gov These cytokines play a central role in the initial inflammatory response to pathogens. nih.gov
Crucially, this compound also induces the production of Interleukin-12 (IL-12). researchgate.netplos.orgmdpi.comnih.gov IL-12 is a key cytokine for bridging the innate and adaptive immune responses, as it is a potent driver of T helper 1 (Th1) cell differentiation. peerj.com The secretion of IL-12 by this compound-activated DCs is a critical factor in promoting cell-mediated immunity. researchgate.netplos.org The profile of pro-inflammatory cytokines induced by this compound underscores its capacity to generate a strong inflammatory milieu conducive to pathogen clearance. mdpi.com
Table 2: Cytokine Secretion Profile Induced by this compound
| Cytokine | Category | Primary Function | Reference |
|---|---|---|---|
| IL-1β | Pro-inflammatory | Inflammation, fever | mdpi.comnih.govnih.gov |
| IL-6 | Pro-inflammatory | Acute phase response, T/B cell differentiation | plos.orgmdpi.comnih.govnih.govacs.org |
| IL-12 | Pro-inflammatory / Th1-polarizing | Induces Th1 differentiation, IFN-γ production | researchgate.netplos.orgmdpi.comnih.govnih.gov |
| TNF-α | Pro-inflammatory | Inflammation, apoptosis, cell activation | mdpi.comnih.govnih.govacs.org |
| IL-2 | Regulatory / Growth Factor | T cell proliferation | peerj.comacs.org |
| IL-10 | Regulatory | Inhibits inflammatory response | mdpi.comacs.org |
| IFN-γ | Th1 | Macrophage activation, enhances antigen presentation | acs.org |
| IL-17 | Th17 | Pro-inflammatory, neutrophil recruitment | nih.govaai.org |
In addition to the primary pro-inflammatory cytokines, this compound stimulation also leads to the production of a broader spectrum of cytokines that regulate and direct the immune response. This includes Interleukin-2 (B1167480) (IL-2), a critical growth factor for T cell proliferation. peerj.comacs.org
This compound has been shown to induce Interferon-gamma (IFN-γ), a hallmark cytokine of the Th1 response that plays a vital role in activating macrophages and enhancing their microbicidal activities. acs.org Furthermore, studies have demonstrated that this compound can promote a Th17-biased response, characterized by the production of Interleukin-17 (IL-17). nih.govaai.org IL-17 is important for recruiting neutrophils and defending against extracellular bacteria and fungi. aai.org
Interestingly, this compound can also induce the secretion of the regulatory cytokine Interleukin-10 (IL-10). mdpi.comacs.org IL-10 generally serves to dampen excessive inflammation and prevent immunopathology. jfda-online.com While this compound predominantly drives a pro-inflammatory response, the concurrent induction of IL-10 suggests the existence of a feedback mechanism to control the intensity of the inflammatory reaction. mdpi.comnih.gov
Chemokine Release and Immune Cell Recruitment
This compound, a synthetic lipopeptide that acts as a potent agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer, plays a critical role in initiating and shaping the innate immune response through the orchestrated release of chemokines and the subsequent recruitment of various immune cells to the site of stimulation. This process is fundamental to the host's ability to respond to pathogenic threats.
Upon recognition by TLR2/6 on the surface of immune and non-immune cells, such as macrophages, dendritic cells, and epithelial cells, this compound triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway. nih.gov This activation culminates in the nuclear translocation of transcription factors, most notably NF-κB, which in turn induces the expression and secretion of a wide array of pro-inflammatory cytokines and chemokines. nih.gov
Key chemokines induced by this compound include members of both the CC and CXC families. Notably, the production of CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) and CXCL8 (Interleukin-8 or IL-8) is a hallmark of this compound stimulation. mdpi.comsemanticscholar.orgmdpi.com CCL2 is a potent chemoattractant for monocytes, memory T cells, and dendritic cells, while CXCL8 is a primary chemoattractant for neutrophils. mdpi.comnih.gov The secretion of these chemokines creates a chemical gradient that directs the migration of leukocytes from the bloodstream into the tissues, a process known as chemotaxis. nih.gov
The biological consequence of this chemokine milieu is the rapid and robust recruitment of innate immune cells. Neutrophils are typically the first responders, migrating quickly to the site of inflammation, followed by a wave of monocytes. d-nb.infoplos.orgfrontiersin.org Studies have demonstrated that administration of this compound or its analogues leads to a significant influx of neutrophils and macrophages/monocytes into the lungs and other tissues. frontiersin.orgresearchgate.netacs.org This influx of innate immune cells is crucial for the initial containment and clearance of pathogens. For instance, the recruitment of neutrophils and macrophages to the lungs following intranasal administration of a pegylated form of Pam2Cys has been shown to provide protection against influenza virus infection. mdpi.comacs.org
Table 1: Chemokine Induction and Immune Cell Recruitment by this compound
| Chemokine/Cytokine Induced | Primary Immune Cells Recruited | Key Research Findings | References |
| CCL2 (MCP-1) | Monocytes, Macrophages, Memory T cells | This compound stimulation of human peritoneal mesothelial cells and porcine monocyte-derived macrophages leads to significant CCL2 release. | mdpi.comsemanticscholar.orgmdpi.com |
| CXCL8 (IL-8) | Neutrophils | Dose-dependent increase in CXCL8 secretion by human peritoneal mesothelial cells upon stimulation with a this compound analogue. | semanticscholar.org |
| Other Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Various innate and adaptive immune cells | Intranasal administration of PEG-Pam2Cys in mice induces the secretion of TNF-α and IL-6 in bronchoalveolar lavage fluid, contributing to the inflammatory cascade. | mdpi.comfrontiersin.orgacs.org |
| Overall Infiltrate | Neutrophils, Macrophages/Monocytes, NK cells, γδ T-cells | Intranasal delivery of PEG-Pam2Cys results in a significant influx of innate immune cells into the lungs of mice. | frontiersin.org |
Modulatory Effects on Other Pattern Recognition Receptors
The action of this compound is not limited to the direct activation of the TLR2/6 pathway. It also exerts modulatory effects on other pattern recognition receptors (PRRs), leading to a more complex and nuanced immune response. guidetopharmacology.orgwikipedia.org This crosstalk between different PRR families can result in synergistic or antagonistic outcomes, thereby fine-tuning the host's defense mechanisms.
A significant area of crosstalk involves the Nucleotide-binding Oligomerization Domain (NOD)-like receptors (NLRs), which are intracellular sensors of bacterial components. wikipedia.org It has been reported that TLR2 and NOD2 signaling pathways can converge downstream. explorationpub.com The activation of NOD2 can enhance TLR2-mediated responses, potentially by upregulating the expression of the adaptor protein MyD88. explorationpub.com This synergy means that less this compound may be required to achieve a robust TLR2 activation when NOD2 is concurrently stimulated. explorationpub.com This cooperative signaling can lead to an amplified production of pro-inflammatory cytokines, skewing the immune response towards a Th1 phenotype. explorationpub.com
Furthermore, this compound-mediated TLR2 activation can influence the signaling of other TLRs. For example, while TLR2 activation alone does not typically induce significant amounts of IL-12p70, a key cytokine for Th1 differentiation, its co-stimulation with other TLR ligands can alter the cytokine profile. aai.org There is evidence of synergistic effects when TLR2 agonists are combined with ligands for TLR9 (such as CpG DNA) or TLR7. explorationpub.comfrontiersin.org A combination of a TLR2 ligand and a TLR9 ligand was shown to synergistically confer protection against S. pneumoniae infection, a feat that was not achieved by either ligand alone. frontiersin.org This suggests that this compound can prime or enhance the cellular response to other microbial patterns recognized by different TLRs.
Table 2: Modulatory Effects of this compound on Other Pattern Recognition Receptors
| Interacting PRR | Type of Modulation | Mechanism and Outcome | References |
| NOD2 | Synergy | NOD2 activation can upregulate MyD88 expression, enhancing TLR2 signaling and promoting a Th1-skewed cytokine response. | explorationpub.com |
| TLR9 | Synergy | Combined stimulation with TLR2 and TLR9 ligands confers enhanced protection against bacterial infection, suggesting a cooperative signaling mechanism. | frontiersin.org |
| TLR7 | Synergy/Modulation | Combination with TLR7 agonists has been explored in vaccine formulations to enhance immune responses. | explorationpub.com |
| TLR4 and TLR7/8 | Antagonism/Modulation | This compound-induced TLR2 signaling can inhibit the type I IFN amplification loop, thereby suppressing IL-12p70 production and potentially shifting the T-helper cell balance from Th1 towards Th2/Th17. | aai.org |
Immunological Responses Elicited by R Pam2cys
Innate Immune System Activation
Activation of the innate immune system by (R)-Pam2Cys provides a rapid, antigen-independent layer of defense. google.comnih.govasm.org This immediate response can offer protection against various pathogens. google.comnih.govacs.orgunimelb.edu.au
Stimulation of Neutrophil and Macrophage Recruitment
This compound has been shown to act as an immunostimulant by attracting neutrophils and macrophages. acs.org Studies have demonstrated that administration of pegylated-Pam2Cys intranasally in mice leads to a significant recruitment of innate immune cells, including neutrophils and macrophages, to the lungs. mdpi.com This recruitment is a key component of the early immune response to infection or foreign substances. biorxiv.orgbiorxiv.org Macrophages, in particular, play a central role in the innate immune response. mdpi.com Research indicates that tissue-resident macrophages can mediate neutrophil recruitment. nih.govnih.gov
Activation of Natural Killer (NK) Cells and Natural Killer T (NKT) Cells
This compound, as a TLR2 agonist, can influence the activity of NK and NKT cells. NKT cells are a unique subset of innate-like T lymphocytes that recognize lipid antigens presented by the CD1d molecule. oncotarget.comfrontiersin.org They can be activated directly through their T cell receptor (TCR) or indirectly through cytokine secretion by antigen-presenting cells that have been stimulated via pattern-recognition receptors like TLRs. oncotarget.com Activated NKT cells can influence the differentiation and functionality of NK cells. nih.gov While direct evidence specifically linking this compound to the activation of NK and NKT cells is less prevalent in the provided snippets compared to its effects on other innate cells, TLR agonists in general are known to modulate the innate immune response, which includes these cell types. frontiersin.orgacs.org NK cells are vital components of the innate immune system, and their activation leads to the elimination of target cells through cytotoxicity or the production of pro-inflammatory cytokines. nih.govunife.it
Induction of Neutrophil Extracellular Traps (NETs)
Neutrophil Extracellular Traps (NETs) are web-like structures composed of extracellular DNA and antimicrobial proteins released by neutrophils to trap and neutralize pathogens. mdpi.comelifesciences.orgsmw.ch This process, known as NETosis, is a distinct form of cell death. smw.ch While the provided information highlights that various stimuli, including bacterial components like LPS, can induce NET formation, and that NETs play a role in host defense and inflammation mdpi.comelifesciences.orgsmw.chmedsci.orgnih.gov, there is no direct mention in the provided search results specifically linking this compound to the induction of NETs. However, given that this compound is a TLR2 agonist and TLR signaling can trigger inflammatory responses in neutrophils, further research might explore this potential link.
Adaptive Immune System Modulation
Beyond its effects on innate immunity, this compound also plays a significant role in modulating the adaptive immune response, which is characterized by antigen-specific memory. asm.orgnih.gov
Humoral Immunity Induction and Antibody Production
This compound has been shown to enhance humoral immunity, which is mediated by B cells and the production of antibodies. nih.govjustia.comnih.govaai.orgresearchgate.net Studies using formulations of inactivated influenza vaccine with a TLR2 agonist like R4Pam2Cys (a related lipopeptide) have demonstrated the induction of high levels of systemic IgM, IgG1, and IgG2b antibodies, as well as pulmonary IgA antibodies. nih.govasm.org Electrostatic association of R4Pam2Cys with soluble protein antigens significantly enhances their immunogenicity, leading to improved antibody production. nih.govresearchgate.net The ability of this compound to induce antigen-specific humoral responses is influenced by factors such as the length of the alkane chains in its structure. nih.gov
Here is a table summarizing antibody responses observed with R4Pam2Cys:
| Antibody Isotype | Location/Type | Observation | Source |
| IgM | Systemic | Induced to high levels when R4Pam2Cys is formulated with influenza vaccine. | nih.govasm.org |
| IgG1 | Systemic | Induced to high levels when R4Pam2Cys is formulated with influenza vaccine. | nih.govasm.org |
| IgG2b | Systemic | Induced to high levels when R4Pam2Cys is formulated with influenza vaccine. | nih.govasm.org |
| IgA | Pulmonary | Induced when R4Pam2Cys is formulated with influenza vaccine. | nih.govasm.org |
| IgG1 | Systemic (OVA/HEL) | Dominant isotype induced by vaccination with R4(Pam2Cys)-mixed protein Ags. | aai.org |
Cell-Mediated Immunity: CD4+ and CD8+ T Cell Responses
This compound is also effective in promoting cell-mediated immunity, which involves the activation and differentiation of T lymphocytes, specifically CD4+ helper T cells and CD8+ cytotoxic T lymphocytes. pnas.orgnih.govacs.orgmdpi.comelifesciences.orgnih.govaai.orgresearchgate.netchem960.comresearchgate.net CD4+ T cells (helper T cells) play a crucial role in orchestrating immune responses, including helping B cells produce antibodies and activating CD8+ T cells. nih.govwikipedia.org CD8+ T cells (cytotoxic T lymphocytes) are essential for directly killing infected or cancerous cells. nih.govwikipedia.org
Studies have shown that this compound can induce strong CD8+ T cell responses. nih.govunimelb.edu.auaai.org For instance, inoculation with R4(Pam2Cys) complexed with ovalbumin (OVA) resulted in the induction of CD8+ T cells secreting cytokines like TNF-α and IFN-γ, and also elicited a strong cytolytic T cell response. aai.org Improved primary virus-specific CD8+ T cell responses have been observed with the use of R4Pam2Cys, leading to robust recall responses and protection. nih.govasm.org Pegylated R4Pam2Cys has been shown to improve antigen trafficking and the magnitude of antigen-specific CD8+ T cell responses. nih.gov
Here is a table summarizing T cell responses observed with this compound and related constructs:
| T Cell Type | Response Observed | Context/Antigen | Source |
| CD8+ T cells | Induction of cytokine secretion (TNF-α, IFN-γ, IL-2) | R4(Pam2Cys)-OVA complexes, Influenza virus challenge | nih.govasm.orgfrontiersin.orgaai.orgfrontiersin.org |
| CD8+ T cells | Induction of cytolytic activity | R4(Pam2Cys)-OVA complexes | aai.org |
| CD8+ T cells | Improved primary and recall responses | R4Pam2Cys with influenza vaccine | nih.govasm.org |
| CD8+ T cells | Enhanced antigen-specific responses | PEGylated R4Pam2Cys with antigen | nih.gov |
| CD4+ T cells | Contribution to overall adaptive immune response, help for B and CD8+ T cells | Pam2Cys-containing constructs, peptide antigens | nih.govresearchgate.netwikipedia.orgoup.com |
Role in Immunological Memory Development
Immunological memory is the capacity of the immune system to mount a faster and more robust response upon re-exposure to an antigen it has previously encountered wikipedia.orgasm.org. This memory is primarily mediated by long-lived memory B and T cells wikipedia.orgmdpi.com. Studies have indicated that TLR2 agonists, including Pam2Cys, can play a role in the development and maintenance of immunological memory.
Research has shown that Pam2Cys does not hinder the development of adaptive immune responses, specifically the generation of functional influenza A virus-specific CD8+ T cells, following exposure to a virus acs.orgfrontiersin.org. In fact, treatment with PEG-Pam2Cys (a modified form of Pam2Cys) in mice challenged with influenza virus allowed for the development of a robust adaptive immune response, including CD8+ T cells, CD4+ T cells, and antibodies frontiersin.org. This suggests that while providing immediate innate protection, Pam2Cys permits the establishment of pathogen-specific immunity acs.orgfrontiersin.org.
Furthermore, studies comparing Pam2Cys-based lipopeptides to influenza A virus infection in generating cellular immunity found that the number of resident memory cytotoxic T lymphocytes (CTLs) in the lungs was equivalent to that observed after viral infection nih.gov. The Pam2Cys moiety was found to be required for the efficient expansion of memory CTLs, suggesting that the lipid component contributes to enhancing and maintaining immunological memory nih.gov.
Th1 and Th2 Immune Response Polarization
T helper (Th) cells, a subset of CD4+ T cells, differentiate into distinct subsets, such as Th1 and Th2 cells, which orchestrate different types of immune responses mdpi.com. Th1 responses are typically associated with cell-mediated immunity and are crucial for clearing intracellular pathogens, while Th2 responses are linked to humoral immunity and are effective against extracellular pathogens frontiersin.orgmdpi.com. The polarization of Th cells towards a Th1 or Th2 phenotype is influenced by the type of antigen-presenting cell and the cytokine environment mdpi.complos.org.
TLR agonists are known to influence Th cell polarization plos.org. While some TLRs, such as TLR4, 7, 8, and 9, are often associated with promoting Th1 responses, TLR2 has been reported to be involved in Th2 responses in some murine studies plos.org. However, the context and the specific agonist can influence the outcome.
Research on Pam2Cys has explored its impact on Th polarization. Studies have indicated that triggering through TLR2 using Pam2Cys could significantly protect chronically stimulated Th1 cells from exhaustion . This was demonstrated by an enhancement in the effector function of these Th1 cells and a decline in the expression of exhaustion markers . This suggests a role for Pam2Cys in supporting Th1 responses under certain conditions, potentially by maintaining the function of Th1 cells . The effect of Pam2Cys in rescuing Th1 exhaustion appeared to be dependent on the induction of the transcription factor T-bet, which is crucial for Th1 differentiation and function .
While some general literature suggests TLR2 might favor Th2 responses, the specific context of this compound and its interaction with other factors in the immune environment, as well as the specific experimental model (e.g., chronic infection), can lead to outcomes that support or maintain Th1-associated functions plos.org.
Interactive Data Table (Illustrative based on findings):
| Study Context | Compound/Treatment | Immune Response Measured | Key Finding | Source |
| Influenza A virus challenge (mice) | PEG-Pam2Cys | Adaptive immune response (CD4+, CD8+ T cells, antibodies) | Did not compromise development of robust adaptive immunity. | acs.orgfrontiersin.org |
| Influenza A virus infection (mice) | Pam2Cys lipopeptide | Resident memory CTLs in lungs | Number of memory CTLs equivalent to viral infection; lipid moiety required. | nih.gov |
| Chronic Mtb infection (mice) | Pam2Cys | Chronically stimulated Th1 cells | Protected Th1 cells from exhaustion, enhanced effector function. |
R Pam2cys in Pre Clinical Vaccine Development and Immunotherapy Models
Adjuvant Properties in Vaccine Formulations
(R)-Pam2Cys has been extensively investigated as a vaccine adjuvant, a substance that enhances the body's immune response to an antigen. Its efficacy is attributed to its ability to mimic the lipid moiety of bacterial lipoproteins, thereby activating dendritic cells (DCs) and other antigen-presenting cells (APCs) through the TLR2/6 signaling pathway. mdpi.comreading.ac.uk This activation is a critical first step in initiating a potent and durable immune response.
Enhancement of Antigen-Specific Immune Responses
The incorporation of this compound into vaccine formulations has been shown to significantly boost antigen-specific immune responses. It promotes the maturation of dendritic cells, which are crucial for presenting antigens to T cells. pnas.org This interaction leads to the proliferation and differentiation of T cells into effector and memory cells. nih.gov
Specifically, pre-clinical studies have demonstrated that this compound can:
Induce potent antibody responses: When combined with various antigens, this compound elicits high titers of antigen-specific antibodies. nih.govpeerj.complos.org Palmitic acid-based adjuvants like this compound are known to activate B cells, leading to their rapid proliferation and the production of antibodies. justia.com
Stimulate robust cell-mediated immunity: It effectively promotes the generation of cytotoxic T lymphocyte (CTL) responses, which are essential for eliminating virus-infected cells and tumor cells. pnas.orgnih.gov Vaccination with antigens delivered using R4Pam2Cys, a derivative of this compound, results in improved T-cell proliferation and differentiation into polyfunctional effector CTLs that express granzyme B and secrete interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α). nih.gov
Promote the development of immunological memory: Studies have shown that the lipid moiety of this compound is crucial for the efficient expansion and maintenance of memory CTLs, leading to enhanced recall responses upon subsequent encounters with the antigen. nih.gov
The table below summarizes key findings on the enhancement of antigen-specific immune responses by this compound in pre-clinical models.
| Antigen | This compound Formulation | Key Findings |
| Ovalbumin (OVA) | R4Pam2Cys complex | Induced significantly higher levels of antigen-specific cytokine secretion and in vivo cytolysis compared to linear geometries of the adjuvant. researchgate.net |
| Hepatitis C Virus-like particles (VLPs) | E8Pam2Cys co-formulation | Induced dramatically improved VLP and E2-specific antibody responses compared to non-adjuvanted or alum-adjuvanted VLPs. plos.org |
| Luteinizing hormone-releasing hormone (LHRH) | Covalently linked Pam2Cys | The most soluble construct with Pam2Cys attached at the center was the most effective vaccine candidate. nih.gov |
| Mycobacterium ulcerans antigens (MUL_3720 and Hsp18) | R4Pam2Cys co-formulation | Induced strong antibody responses to the protein antigens in mice. peerj.com |
Application in Peptide-Based and Subunit Vaccines
Peptide-based and subunit vaccines, which use only specific fragments of a pathogen, are generally safer than whole-pathogen vaccines but are often poorly immunogenic on their own. aai.org this compound has emerged as a critical component in overcoming this limitation. nih.govfrontiersin.org
By covalently attaching this compound to a peptide antigen, a "self-adjuvanting" vaccine is created, ensuring that the antigen and adjuvant are delivered to the same APC. reading.ac.ukrsc.org This co-delivery is crucial for mounting an effective immune response. rsc.org The lipophilic nature of this compound facilitates its incorporation into these vaccine constructs. nih.gov
Research has demonstrated that the addition of this compound to peptide-based vaccines is critical for their immunogenicity, enabling them to both target and activate dendritic cells. frontiersin.org These lipopeptide vaccines have been shown to induce both humoral and cellular immune responses against the attached peptide antigen without the need for additional adjuvants or carrier proteins. nih.gov
Integration with mRNA Vaccine Platforms
The advent of mRNA vaccines has revolutionized vaccinology, and the integration of adjuvants like this compound is being explored to further enhance their efficacy. mdpi.comnih.gov The lipophilic nature of this compound allows for its easy incorporation into the lipid nanoparticles (LNPs) that are used to deliver mRNA, without the need for additional chemical modifications. rsc.org
Pre-clinical studies have shown that incorporating this compound into mRNA-LNP vaccines can:
Significantly enhance anti-tumor responses in both prophylactic and therapeutic tumor models. mdpi.comnih.gov
Induce robust CD4+ and CD8+ T-cell-dependent anti-tumor responses. nih.gov
Establish memory anti-tumor immunity. mdpi.comnih.gov
Stimulate a considerably stronger humoral and cellular immunity in a surrogate COVID-19 prophylactic model. mdpi.com
The inclusion of this compound in mRNA-LNPs effectively modulates the immune environment in the draining lymph nodes, leading to the production of cytokines such as IL-12 and IL-17, which are critical for Th1 and Th17 immune responses, respectively. rsc.orgnih.gov
Strategies for Antigen Co-delivery (e.g., Liposomal Formulations, Electrostatic Association, Covalent Linkage)
Effective co-delivery of the antigen and this compound to APCs is paramount for maximizing the adjuvant effect. Several strategies have been developed to achieve this:
Liposomal Formulations: this compound is an attractive adjuvant for liposomal vaccine formulations due to its hydrophobic component. mdpi.comnih.gov Liposomes can encapsulate or display the antigen and incorporate this compound within their lipid bilayer, ensuring simultaneous delivery to APCs. nih.govmdpi.com This approach has been used to stimulate local and systemic immune responses. nih.gov
Electrostatic Association: Synthetic branched cationic or anionic lipopeptides containing this compound can be electrostatically bound to oppositely charged protein antigens. aai.orgnih.gov This results in the formation of stable complexes that enhance antigen uptake by dendritic cells and subsequent T-cell responses. aai.orgacs.org The induction of cell-mediated responses is dependent on this electrostatic binding. aai.org
Covalent Linkage: As mentioned previously, covalently attaching this compound directly to a peptide antigen creates a self-adjuvanting vaccine. reading.ac.ukrsc.org This ensures that the antigen and adjuvant are presented to the immune system as a single molecular entity, which can enhance vaccine potency. rsc.org
The table below outlines different co-delivery strategies for this compound and their observed outcomes in pre-clinical studies.
| Co-delivery Strategy | This compound Formulation | Antigen | Key Outcomes |
| Liposomal Formulation | Pam2Cys incorporated in liposomes | Long tumor peptide | Induced expansion of lymphocyte populations and reduced tumor growth in a colorectal cancer model. nih.gov |
| Electrostatic Association | R4Pam2Cys (cationic) | Ovalbumin (anionic protein) | Enhanced protein's immunogenicity, induced CD8+ T cells, and protected mice from viral challenge. aai.org |
| Covalent Linkage | Pam2Cys attached to peptide | Peptide epitopes from various pathogens/tumors | Creates self-adjuvanting vaccines that induce robust immune responses. reading.ac.ukrsc.org |
| mRNA-LNP Integration | Pam2Cys incorporated into LNPs | mRNA encoding tumor or viral antigens | Enhanced anti-tumor and prophylactic immune responses, dependent on CD4+ and CD8+ T cells. mdpi.comnih.gov |
Pre-clinical Immunotherapeutic Applications
Beyond its role as a vaccine adjuvant, this compound has shown promise as a standalone immunotherapeutic agent, capable of enhancing the host's innate defense mechanisms against pathogens.
Host Defense Enhancement Against Viral Infections (e.g., Influenza)
Intranasal administration of this compound has been shown to provide rapid, non-antigen-specific protection against viral infections, such as influenza A virus (IAV). acs.orggoogle.com This prophylactic effect is mediated by the stimulation of innate immune responses in the lungs. frontiersin.orgacs.org
Key findings from pre-clinical studies on influenza include:
Reduced Viral Load: Pre-treatment with this compound significantly reduces the viral load in the lungs of mice challenged with influenza virus. acs.orggoogle.com
Reduced Morbidity and Mortality: It reduces weight loss and lethality associated with virulent influenza virus infection in a TLR2-dependent manner. acs.orgresearchgate.net
Induction of Innate Immune Mediators: this compound triggers a cascade of inflammatory and innate immune signals, including the recruitment of neutrophils and macrophages and the secretion of various cytokines and chemokines such as IL-6, TNF-α, and IFN-γ. frontiersin.orgacs.org
No Compromise of Adaptive Immunity: Importantly, prophylactic treatment with this compound does not impair the development of a subsequent adaptive immune response to the virus. acs.orgnih.gov Mice treated with this compound are still able to generate functional, virus-specific CD8+ T cells and antibodies upon exposure to the virus. frontiersin.orgacs.orgnih.gov
These findings suggest that this compound could be a candidate for development as a broad-spectrum agent against influenza and potentially other respiratory pathogens, providing immediate protection while allowing for the development of long-term, specific immunity. acs.orgfrontiersin.org
Potentiation of Anti-bacterial Immunity (e.g., S. pneumoniae)
This compound and its analogues have demonstrated significant potential in enhancing immune responses against bacterial pathogens in pre-clinical studies. Research shows that the administration of Pam2Cys can reduce the pulmonary bacterial burden associated with Streptococcus pneumoniae. frontiersin.org Studies using a synthetic analog of MALP-2, which Pam2Cys mimics, found that its administration 24 hours prior to a challenge with S. pneumoniae decreased the bacterial load in the lungs, an effect correlated with increased levels of the chemokine CCL5 and leukocyte migration. frontiersin.org
While single TLR-ligand administration has shown varied success, combining a TLR2 agonist with other immune stimulants can produce a synergistic effect. For instance, the combination of a TLR2 ligand and a TLR9 ligand was found to confer significant protection against S. pneumoniae infection, highlighting a promising strategy for developing more effective anti-bacterial vaccines. frontiersin.org
The utility of Pam2Cys extends to other bacterial pathogens as well. In murine models of Mycobacterium tuberculosis, mucosal vaccination with protein antigens fused to Pam2Cys induced substantial Th17-type T cell responses in the lungs and conferred significant protection against infection. pnas.org This protection is linked to the stimulation of TLR2 on respiratory epithelial cells and antigen-presenting cells (APCs), leading to the recruitment of neutrophils and monocytes and the activation of APCs. pnas.org
Table 1: Research Findings on this compound in Anti-bacterial Models
| Pathogen Model | Key Findings | Immune Correlates | Citations |
|---|---|---|---|
| Streptococcus pneumoniae | Reduced pulmonary bacterial burden when administered prior to challenge. | Elevated CCL5 levels, leukocyte migration. | frontiersin.org |
| Streptococcus pneumoniae | Synergistic protection when combined with a TLR9 agonist. | Enhanced mucosal T-cell immune responses. | frontiersin.org |
| Mycobacterium tuberculosis | Significant reduction in lung bacterial burden following mucosal vaccination. | Induction of Th17-type T cells (IL-17A, TNFα), recruitment of neutrophils and monocytes. | pnas.org |
Anti-malarial Efficacy in Murine Models
In pre-clinical murine models of malaria, a soluble form of the TLR2 agonist, PEG-Pam2Cys, has shown remarkable efficacy against various stages of the Plasmodium yoelii parasite. nih.govnih.gov The research demonstrates a multi-faceted impact, suggesting potential for the compound to be used for prophylaxis, treatment, and transmission reduction. nih.govnih.gov
As an immunochemoprophylactic, the administration of PEG-Pam2Cys prior to a challenge with malaria sporozoites leads to a significant and dramatic reduction in the number of parasites that develop in the liver. nih.govnih.gov The compound is also effective as a therapeutic agent; when administered after an infection has been established, it can clear parasites from the liver. nih.govnih.gov Furthermore, PEG-Pam2Cys treatment was found to reduce the transmissibility of the malaria infection to mosquitoes. Mice treated with the compound showed a decrease in the number of mosquitoes that became infected after a blood meal, as well as a lower intensity of infection in those mosquitoes. nih.govnih.gov The mechanism for this protective effect appears to be dependent on IFN-γ and the activation of NKT cells. nih.gov
Table 2: Efficacy of PEG-Pam2Cys in a Murine Malaria Model (P. yoelii)
| Application | Outcome | Mechanism of Action | Citations |
|---|---|---|---|
| Prophylactic | Dramatically reduces parasite burden in the liver following sporozoite challenge. | Direct stimulation of host innate immune response. | nih.govnih.gov |
| Therapeutic | Clears established parasite infections from the liver. | Direct stimulation of host innate immune response. | nih.govnih.gov |
| Transmission-Blocking | Reduces the number of infected mosquitoes and the intensity of their infection. | Not fully elucidated, but part of the overall innate immune stimulation. | nih.govnih.gov |
Induction of Anti-tumor Responses in Model Systems
The ability of this compound to potently stimulate the immune system has made it an attractive candidate adjuvant for cancer immunotherapy, particularly in the context of mRNA vaccines. researchgate.netspandidos-publications.comresearchgate.net Studies have shown that incorporating Pam2Cys into mRNA-lipid nanoparticle (LNP) formulations significantly enhances the efficacy of cancer vaccines in both prophylactic and therapeutic tumor models. researchgate.netspandidos-publications.comresearchgate.net
Immunization with these Pam2Cys-enhanced mRNA vaccines triggers significantly more potent anti-tumor responses that are dependent on both CD4+ and CD8+ T cells. researchgate.netspandidos-publications.comresearchgate.net This is accompanied by the establishment of long-term memory anti-tumor immunity. researchgate.netresearchgate.net Mechanistically, the inclusion of Pam2Cys shapes the immune environment within the draining lymph nodes, inducing the production of key cytokines such as IL-12 and IL-17. researchgate.netresearchgate.netnih.gov The process of antigen presentation is primarily handled by migratory and lymph node-resident conventional type 2 dendritic cells (cDC2s). researchgate.netresearchgate.net The covalent attachment of Pam2Cys to peptide antigens from tumors can create self-adjuvanting vaccines that effectively induce cytotoxic T lymphocyte (CTL) responses against model tumors. researcher.lifepnas.org
Table 3: Effects of this compound Adjuvant in Pre-clinical Cancer Models
| Vaccine Platform | Key Outcomes in Murine Models | Cellular/Cytokine Responses | Citations |
|---|---|---|---|
| mRNA-LNP Vaccine | Enhanced anti-tumor responses in prophylactic and therapeutic models. | CD4+ and CD8+ T cell-dependent. | researchgate.netspandidos-publications.comresearchgate.net |
| mRNA-LNP Vaccine | Establishment of memory anti-tumor immunity. | --- | researchgate.netresearchgate.net |
| mRNA-LNP Vaccine | Shaped immune milieu in draining lymph nodes. | Induction of IL-12 and IL-17; antigen presentation by cDC2s. | researchgate.netresearchgate.netnih.gov |
| Synthetic Peptide Vaccine | Induction of CTL responses against model tumors. | Direct targeting and maturation of dendritic cells. | pnas.org |
Mucosal Immunization Strategies
Mucosal surfaces are the primary entry point for many pathogens, making mucosal immunization a highly attractive strategy for generating a first line of defense. frontiersin.org this compound has been extensively investigated as a mucosal adjuvant, particularly for intranasal administration, where it can induce both robust local and effective systemic immunity. frontiersin.orgnih.gov
Intranasal Administration and Local Immune Response Induction
When administered intranasally, this compound acts as a powerful immunostimulant, triggering a rapid and localized innate immune response in the respiratory tract. acs.orgnih.gov This response is characterized by the swift recruitment of innate immune cells, including neutrophils, macrophages, monocytes, Natural Killer (NK) cells, and γδ T-cells, into the lungs. frontiersin.orgresearchgate.net This cellular influx is accompanied by the local secretion of a broad array of pro-inflammatory cytokines and chemokines, such as IL-2, IL-6, IL-10, IFN-γ, MCP-1, and TNF-α. acs.orgnih.govresearchgate.net
This cascade of innate immune signals is dependent on TLR2 and creates a temporary state of heightened resistance to infection. acs.orgresearchgate.net Studies have shown that this non-antigen-specific immune activation provides significant protection against subsequent challenges with respiratory viruses like influenza. acs.orggoogle.com Research using chimeric mouse models has revealed that TLR2 expression on both hematopoietic immune cells and non-immune respiratory epithelial cells contributes to these early innate responses following mucosal vaccination. nih.govresearchgate.net
Table 4: Local Immune Responses Induced by Intranasal this compound Administration
| Immune Component | Specific Cells/Molecules Induced in the Lungs | Citations |
|---|---|---|
| Recruited Immune Cells | Neutrophils, Macrophages, Monocytes, NK-cells, γδ T-cells. | frontiersin.orgresearchgate.net |
| Induced Cytokines/Chemokines | IL-2, IL-6, IL-10, IFN-γ, MCP-1, TNF-α, IL-12p70. | frontiersin.orgacs.orgnih.govresearchgate.net |
Systemic Effects from Mucosal Adjuvant Activity
A key advantage of using this compound as a mucosal adjuvant is its ability to induce potent systemic immunity in addition to local protection. frontiersin.orgnih.gov Intranasal immunization with antigens adjuvanted with Pam2Cys or its variants leads to the generation of robust systemic humoral immunity, characterized by high titers of serum IgG antibodies. nih.govnih.govfrontiersin.org
In a study comparing mucosal versus parenteral vaccination with a Pam2Cys-adjuvanted SARS-CoV-2 spike protein, both routes induced powerful anti-spike IgG titers in the serum. nih.gov However, the mucosal vaccination strategy was uniquely able to also generate IgA in the airways, highlighting its dual benefit. nih.govresearchgate.net Beyond antibody production, mucosal delivery of Pam2Cys-adjuvanted vaccines also promotes the development of lasting antigen-specific adaptive immune responses. This includes the generation of IFN-γ, TNF-α, and IL-2 secreting CD8+ T-cells that can persist in the lungs, providing a pool of memory cells for long-term protection. frontiersin.orgfrontiersin.org This demonstrates that activating the immune system at a mucosal site can effectively translate into comprehensive, body-wide immunity. frontiersin.org
Structural and Stereochemical Determinants of R Pam2cys Activity
Importance of (R)-Stereochemistry for Biological Potency
One of the most critical determinants of Pam2Cys's biological activity is the stereochemistry at the C-2 position of the S-(2,3-dihydroxypropyl) moiety. The naturally occurring and synthetically replicated (R)-stereoisomer is essential for potent TLR2 activation. Comparative studies have consistently demonstrated that the (R)-enantiomer of Pam2Cys is substantially more active than its (S)-counterpart.
Research has shown that TLR2 can effectively discriminate between the two stereoisomers, with the (R)-isomer being up to 100 times more active than the (S)-isomer. reading.ac.uknih.gov This preference for the (R)-configuration is believed to result in a more optimal interaction with the TLR2 binding pocket. nih.gov Studies evaluating various Pam2Cys analogues confirmed that the (R)-stereochemistry at the thio-glycerol core is favored for achieving maximum TLR2/6 activity. researchgate.netnih.gov This enhanced activity translates to more robust downstream immunological outcomes, including higher antibody levels and stronger T-cell responses in preclinical vaccine models. nih.gov The significant drop in potency observed with the (S)-analogue underscores the strict stereochemical requirements for effective ligand recognition by the TLR2/6 receptor complex. reading.ac.ukresearchgate.net
Table 1: Comparative Potency of (R)-Pam2Cys and (S)-Pam2Cys Stereoisomers
| Stereoisomer | Relative Biological Activity | Key Finding | Source(s) |
|---|---|---|---|
| This compound | High (Potent Agonist) | The natural (R)-isomer is approximately 100 times more active than the (S)-isomer in stimulating TLR2. | nih.gov |
| (S)-Pam2Cys | Low to Negligible | Exhibits a pronounced reduction in TLR2 activity, demonstrating the receptor's stereospecificity. | reading.ac.uknih.govacs.org |
Structure-Activity Relationship Studies of the Lipopeptide Core
The lipopeptide core, consisting of the fatty acyl chains and the central S-(glyceryl)-cysteine structure, is fundamental to the molecule's function. SAR studies have systematically dissected this core to identify which structural elements are indispensable for activity.
The two fatty acid chains of Pam2Cys are crucial for its insertion into the hydrophobic pocket of the TLR2 receptor. The length and nature of these acyl chains significantly impact the molecule's immunostimulatory capacity.
Ester Linkages: The two fatty acids in Pam2Cys are attached via ester bonds. The removal of one or both of these ester-bound fatty acids leads to a significant decrease or complete abolishment of biological activity. nih.govfrontiersin.org Furthermore, replacing the ester linkages with more stable ether bonds has been shown to impact activity, with studies indicating that the carbonyl group of the ester at the C-2 position of the glycerol (B35011) moiety is essential for activity, while the C-3 ester carbonyl is dispensable. researchgate.net
Table 2: Effect of Fatty Acyl Chain Length on this compound Activity
| Fatty Acid Chain Length | Relative Immunogenicity | TLR2 Activation | Source(s) |
|---|---|---|---|
| C16 (Palmitoyl) | Optimal | Maximum | nih.govplos.org |
| C18 (Stearoyl) | High (similar to C16) | High | nih.gov |
| C12 (Lauroyl) | Moderate | Reduced | nih.gov |
| C8 (Octanoyl) | Low | Significantly Reduced | nih.gov |
| < C8 | Negligible | Abolished | nih.gov |
The central S-(2,3-dihydroxypropyl)-cysteine scaffold is a critical structural element. Modifications to this core have revealed strict requirements for TLR2 agonistic activity. researchgate.net
Cysteine and Thioether Bond: The cysteine residue and its thioether linkage to the glycerol moiety are vital. Extensive SAR studies have highlighted the importance of the cysteine-glycerol core for TLR2 activation. nih.gov Replacing the sulfur atom of the thioether linkage with an amide bond results in a significant reduction in biological activity, demonstrating the critical role of this specific atom in the molecular structure. researchgate.net
Glycerol Moiety: The 2,3-dihydroxypropyl component is also essential. Research into analogues where the ester functionalities were replaced by ether groups showed a striking difference in activity. An analogue retaining the C-2 ester but with a C-3 ether was still active (though less potent than native Pam2Cys), whereas an analogue with a C-2 ether and a C-3 ester was completely inactive. This indicates that the C-2 ester carbonyl is an essential hydrogen bond acceptor for interaction with the TLR2 receptor. researchgate.net
α-Amino Group: While the core structure is rigid in its requirements, the free α-amino group on the cysteine residue is more tolerant to modification. Its removal was found to have a lesser impact on potency compared to alterations of the thioether or glycerol esters. researchgate.net However, N-terminal acylation of this group generally leads to reduced TLR2 activity. nih.govresearchgate.net
Influence of Fatty Acyl Chain Length and Configuration
Design and Evaluation of this compound Analogues and Derivatives
Building on the foundational knowledge from SAR studies, researchers have designed and synthesized numerous analogues of this compound to enhance its properties for use in vaccine development, focusing on improving solubility and stability.
A significant practical challenge with this compound is its poor solubility in aqueous solutions, which complicates its formulation and administration. frontiersin.orgacs.org To overcome this, pegylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—has been successfully employed.
Conjugating this compound to PEG creates a more hydrophilic molecule, significantly increasing its solubility in aqueous buffers like saline. acs.orgnih.gov This process not only aids in formulation but can also influence the resulting particle size of vaccine complexes. Studies have shown that incorporating PEG into Pam2Cys-based delivery systems leads to a reduction in the particle size of the vaccine formulation, an effect that is dependent on the length of the PEG chain used. nih.gov While pegylation primarily addresses solubility, studies show that pegylated this compound analogues retain their ability to mature dendritic cells and can even lead to improved antigen presentation and significantly higher antibody and CD8+ T cell responses compared to their non-pegylated counterparts. nih.gov
Linear lipopeptides can be susceptible to proteolytic degradation in physiological environments. explorationpub.com To enhance stability and potentially improve immunogenicity, branched structures incorporating this compound have been developed. These designs often use a scaffold of amino acids, such as lysine, to create a branched configuration. nih.govresearchgate.net
These branched lipopeptides, such as R4Pam2Cys, have demonstrated significantly greater stability in mouse serum compared to their linear counterparts, showing resistance to trypsin-mediated proteolysis. explorationpub.comresearchgate.net This increased stability is believed to contribute to enhanced immune responses. The branched geometry may also facilitate more efficient interaction with antigens and improve presentation to T cells. explorationpub.comnih.gov For instance, the branched lipopeptide R4Pam2CysB elicited an increase in antigen-specific CD8+ T cells and antibodies, which was attributed partly to the increased stability and flexibility of the branched structure. explorationpub.com
Table 3: Properties of this compound Derivatives
| Derivative Type | Modification | Primary Advantage | Other Effects | Source(s) |
|---|---|---|---|---|
| Pegylated this compound | Covalent attachment of Polyethylene Glycol (PEG) | Enhanced aqueous solubility | Reduces particle size of formulations; improves CD8+ T cell responses | acs.orgnih.gov |
| Branched this compound | Assembled on a branched amino acid scaffold (e.g., lysine) | Increased stability against proteolytic degradation | Enhances antigen presentation; improves immune responses | explorationpub.comnih.govresearchgate.net |
Other Chemical Modifications and Their Immunomodulatory Impact
The immunomodulatory activity of this compound is highly sensitive to its chemical structure. Modifications to the core S-(2,3-bis(palmitoyloxy)propyl)-cysteine motif, the attached peptide, or the nature of the linkage between them can significantly alter its interaction with Toll-like receptor 2 (TLR2) and subsequent immune signaling.
Key structural-activity relationships have been elucidated through the synthesis and evaluation of various analogues. Modifications to the N-terminus of the cysteine residue, such as acylation, generally lead to a decrease in TLR2 agonist activity. acs.orgresearchgate.netresearchgate.net Similarly, the integrity of the core structure is crucial; for instance, replacing the sulfur atom of the cysteine residue with an amide bond, or removing the α-amino group, results in a significant reduction in biological activity. researchgate.net These findings underscore the strict structural requirements for potent TLR2 recognition. researchgate.net
The length of the two palmitoyl (B13399708) (C16) fatty acid chains is also a critical determinant of activity. Studies have shown that C16 is the optimal chain length for promoting TLR2 recognition. nih.govfrontiersin.org The immunostimulatory effect is significantly diminished when the alkyl chains are shorter than ten carbons. nih.govnih.gov Another modification strategy, known as homologation, involves increasing the distance between the two ester functionalities on the propyl backbone. This can yield analogues that maintain a comparable level of activity to the parent this compound molecule. acs.orgresearchgate.netresearchgate.net
The introduction of spacer elements between the this compound lipid moiety and a conjugated peptide epitope also impacts immunogenicity. Hydrophilic amino acid spacers, such as serine or arginine, have been shown to be most effective at preserving or enhancing the immune response. nih.govnih.gov In contrast, more hydrophobic spacers tend to result in lower antibody titers. nih.gov Furthermore, attaching branched, charged peptides to this compound can dramatically enhance the immunogenicity of co-administered protein antigens that carry an opposite charge. rsc.orgaai.org This effect is driven by the electrostatic self-assembly of the lipopeptide and the protein into stable complexes. aai.org
Table 1: Impact of Chemical Modifications on this compound Immunomodulatory Activity
| Modification Type | Specific Change | Impact on Immunomodulatory Activity | Reference(s) |
| N-Terminus | Acylation | Generally lowers TLR2 activity. | acs.orgresearchgate.net |
| Core Cysteine | Replacement of Sulfur with Amide Bond | Significant reduction in biological activity. | researchgate.net |
| Removal of α-Amino Group | Potency is least affected compared to other core changes, but activity is still reduced. | researchgate.net | |
| Fatty Acid Chains | Chain Length Reduction (e.g., to C8 or C12) | Decreased antibody response; activity significantly reduced for chains < C10. | nih.govfrontiersin.org |
| Propyl Backbone | Homologation (increased distance between esters) | Can produce analogues with comparable activity to native this compound. | acs.orgresearchgate.net |
| Spacers | Addition of Hydrophilic Spacers (Serine, Arginine) | Maintains or enhances immunogenicity. | nih.govnih.gov |
| Addition of Hydrophobic Spacers | Reduced antibody titers. | nih.gov | |
| Peptide Conjugate | Attachment of Cationic/Anionic Peptides | Enhances immunogenicity of oppositely charged proteins via electrostatic interaction. | rsc.orgaai.org |
Self-Assembly Characteristics and Immunogenicity
The amphiphilic nature of this compound, consisting of a hydrophilic peptide head and hydrophobic lipid tails, drives its self-assembly into various supramolecular nanostructures, such as micelles, nanoparticles, and nanofibers. acs.orguq.edu.auexplorationpub.com This property is intrinsically linked to its immunogenicity, as the formation of particulate structures is a key factor in enhancing antigen uptake by antigen-presenting cells (APCs) like dendritic cells. uq.edu.aunih.gov
The architecture of the lipopeptide conjugate plays a critical role in both self-assembly and the resulting immune response. Lipopeptides synthesized with a branched geometry, where the this compound moiety is attached to an internal amino acid (like lysine) rather than at the N-terminus of a linear peptide chain, often exhibit enhanced immunogenicity. nih.govrsc.orgpnas.org This has been attributed to several factors, including improved solubility, greater resistance to proteolytic degradation in serum, and superior stimulation of dendritic cells compared to their linear counterparts. nih.govpnas.org However, the specific type of immune response can also be influenced by this geometry; for example, some studies have shown that linear constructs may induce stronger CD8+ T cell responses, while branched versions elicit more robust antibody production. plos.org
The self-assembly can also be guided by electrostatic interactions. Cationic this compound derivatives, such as those featuring poly-arginine chains, can electrostatically bind to anionic proteins like ovalbumin. nih.govaai.orgexplorationpub.com This interaction leads to the spontaneous formation of nanoparticle complexes, with reported sizes in the range of 400-600 nm. nih.govexplorationpub.com These self-assembled complexes function as potent, self-adjuvanting vaccine candidates, capable of inducing strong CD8+ T cell and antibody responses that are significantly higher than those elicited by the protein antigen alone. nih.govaai.org The formation of these stable, particulate complexes facilitates enhanced uptake and processing by dendritic cells, leading to robust immune activation. aai.org
Table 2: this compound Self-Assembly and Immunogenicity
| Structural Feature | Self-Assembly Characteristic | Resulting Immunogenicity | Reference(s) |
| Amphiphilicity | Forms nanostructures (micelles, nanoparticles). | Particulate nature enhances uptake by APCs, increasing immunogenicity. | uq.edu.aunih.gov |
| Linear Architecture | Forms various nanostructures. | Can induce strong and long-lasting CD8+ T cell responses. | plos.org |
| Branched Architecture | Enhanced solubility and stability. | Generally more immunogenic than linear counterparts; induces strong antibody responses. | nih.govrsc.orgpnas.org |
| Cationic Lipopeptide + Anionic Protein | Electrostatic formation of stable nanoparticle complexes (~400-600 nm). | Markedly enhances protein immunogenicity; induces strong antibody and CD8+ T cell responses. | nih.govaai.orgexplorationpub.com |
| Fusion Proteins with Lipopeptide | Forms virus-like particles when two lipopeptide sites are present. | High immunogenicity; induces much higher antibody titers compared to non-lipidated proteins. | nih.gov |
Methodologies for Studying R Pam2cys Immunobiology
In Vitro Cell Culture Models
In vitro cell culture models provide a controlled environment to dissect the specific cellular and molecular interactions of (R)-Pam2Cys with the immune system. These models are fundamental for initial screening, mechanism of action studies, and understanding the direct effects of the compound on various immune cell populations.
A diverse range of human and murine immune cells are utilized to study the effects of this compound. These include established cell lines and primary cells isolated directly from tissues, each offering unique advantages for immunological research.
Human Cells : Studies often employ Human Embryonic Kidney 293 (HEK293) cells transfected to express specific Toll-like receptors (TLRs), such as TLR2, to confirm the receptor-specific activity of this compound. nih.govpnas.org Primary human peripheral blood mononuclear cells (PBMCs) are also used to assess cytokine production in a mixed cell population. nih.gov Furthermore, researchers have developed methods to create robust human immune systems in mice using mononuclear cells from cord blood, providing a platform to study the interaction between the immune system and other cells. carrerasresearch.org
Murine Cells : Murine models are extensively used, with primary cells such as splenocytes, macrophages, and dendritic cells (DCs) being common targets for this compound stimulation. nih.govoup.com For instance, the D1 cell line, an immature DC line derived from mouse spleen cells, is used to assess maturation induced by lipopeptides. pnas.org Bone marrow-derived macrophages (BMDMs) from mice are also a key model for studying TLR2-mediated priming and antiviral responses. plos.org
Porcine Cells : Porcine monocyte-derived macrophages (moMΦ) have also been used to study the effects of Pam2Cys lipopeptides, highlighting the compound's cross-species activity. nih.govmdpi.comresearchgate.net
The choice of cell type depends on the specific research question, with cell lines offering reproducibility and ease of use, while primary cells provide a more physiologically relevant model of the immune response.
Reporter gene assays are a powerful tool to quantify the activation of specific signaling pathways initiated by this compound. thermofisher.com These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific transcription factor, such as NF-κB. pnas.orgthermofisher.compromega.ro
When this compound activates its receptor, typically TLR2, it triggers a signaling cascade that leads to the activation of transcription factors. pnas.orgqiagen.com These transcription factors then bind to the promoter in the reporter construct, driving the expression of the reporter gene. The amount of reporter protein produced, which can be easily measured, is proportional to the level of signaling pathway activation. thermofisher.combmglabtech.com
HEK293 cells are frequently used for these assays because they provide a null background for TLR expression, allowing for the specific assessment of TLR2-mediated signaling upon transfection. nih.govpnas.org Studies have demonstrated that this compound can stimulate NF-κB-dependent gene activation in TLR2-transfected HEK293 cells, confirming its role as a TLR2 agonist. pnas.org These assays are critical for determining the potency and specificity of this compound and its analogues. researchgate.net
Flow cytometry is a key technique used to analyze changes in the expression of cell surface markers on immune cells following stimulation with this compound. This analysis provides insights into the activation state and functional phenotype of the cells.
Upon activation, immune cells upregulate or downregulate a variety of surface molecules that are critical for their function, such as antigen presentation and co-stimulation. Commonly analyzed markers include:
MHC Class I and Class II : Molecules essential for presenting antigens to T cells. Increased expression indicates enhanced antigen presentation capacity. nih.govresearchgate.netmdpi.comresearchgate.net
CD25 : The alpha chain of the IL-2 receptor, often upregulated on activated T cells and other immune cells. nih.govresearchgate.net
CD40, CD80, and CD86 : Co-stimulatory molecules on antigen-presenting cells that are crucial for T cell activation. nih.gov
CD14 : A co-receptor for TLR4, but its expression can also be modulated by TLR2 agonists. nih.govresearchgate.netmdpi.com
CD163 and CD169 : Markers often associated with specific macrophage subsets. nih.govresearchgate.netmdpi.com
Studies have shown that this compound can induce the upregulation of MHC class II, CD25, and other activation markers on porcine monocyte-derived macrophages and murine dendritic cells. nih.govresearchgate.netresearchgate.net This indicates that this compound promotes a cellular state conducive to initiating an adaptive immune response.
Quantifying the production of cytokines and chemokines is fundamental to understanding the immunomodulatory effects of this compound. These secreted proteins mediate communication between immune cells and orchestrate the nature of the immune response.
Several techniques are employed to measure cytokine and chemokine levels in the supernatants of cell cultures stimulated with this compound:
Enzyme-Linked Immunosorbent Assay (ELISA) : A widely used method for quantifying a single cytokine or chemokine with high sensitivity and specificity. nih.gov
Multiplex Assays : Technologies like fluorescent bead-based assays (e.g., Luminex) or electrochemiluminescence assays (e.g., Meso Scale Discovery) allow for the simultaneous quantification of multiple cytokines and chemokines in a small sample volume. nih.govmdpi.comnih.govfrontiersin.org These assays provide a broader profile of the immune response. frontiersin.orgmdpi.com
This compound has been shown to induce the production of a range of pro-inflammatory cytokines and chemokines, including:
Interleukin-1α (IL-1α) nih.govmdpi.com
Interleukin-1β (IL-1β) nih.govmdpi.com
Interleukin-6 (IL-6) nih.govmdpi.com
Tumor Necrosis Factor-α (TNF-α) nih.govmdpi.com
Interleukin-12 (IL-12) nih.govmdpi.com
Various chemokines such as MCP-1 acs.org
The specific profile of cytokines and chemokines induced by this compound can vary depending on the cell type and experimental conditions, providing valuable information about the type of immune response being promoted (e.g., Th1 or Th2). nih.govpnas.orgnih.govmdpi.com
Cell Surface Marker Expression Analysis
In Vivo Animal Models for Immune Response Assessment
Mice are the most commonly used animal model in immunological research due to their well-characterized genetics, the availability of a vast array of immunological reagents, and the existence of numerous transgenic and knockout strains. nih.govreading.ac.uknih.gov
Different strains of mice are used to study various aspects of the immune response to this compound. For example, C57BL/6 and BALB/c mice are common wild-type strains used to assess vaccine efficacy and immune responses. nih.govnih.gov Transgenic mice expressing human genes, such as HLA-A2, are used to evaluate the immunogenicity of human-specific epitopes. nih.gov
In vivo studies in mice have been crucial for demonstrating the adjuvant properties of this compound. When co-administered with an antigen, this compound has been shown to:
Enhance antigen-specific antibody production. nih.govasm.org
Promote the generation of cytotoxic T lymphocyte (CTL) responses. nih.govpnas.org
Induce protective immunity against various pathogens, including influenza virus and malaria parasites. acs.orgasm.orgnih.gov
Stimulate the recruitment of innate immune cells to the site of administration. mdpi.comresearchgate.net
These studies often involve challenging immunized mice with the pathogen and measuring outcomes such as survival, pathogen load, and the generation of memory immune responses. nih.govoup.comacs.orgasm.orgnih.gov The analysis of immune cells from various tissues, such as the spleen, lymph nodes, and lungs, provides a comprehensive picture of the systemic and local immune responses induced by this compound. nih.govasm.org
Evaluation of Cellular and Humoral Immune Responses
The evaluation of cellular and humoral immunity is fundamental to understanding the adaptive immune response elicited by this compound. These two arms of adaptive immunity are crucial for long-term protection against pathogens. nih.gov Humoral immunity involves B cells and the production of antibodies, while cellular immunity is mediated by T cells, including T-helper (CD4+) cells and cytotoxic T lymphocytes (CTLs, or CD8+ T cells). nih.gov
Research indicates that this compound and its derivatives are potent inducers of both humoral and cellular immune responses. researchgate.net Studies have demonstrated that formulations containing this compound can significantly enhance antibody production against various antigens. nih.gov For instance, when used as an adjuvant with influenza antigens, R4Pam2Cys induced high levels of systemic IgM, IgG1, and IgG2b antibodies, as well as pulmonary IgA antibodies. asm.org Similarly, in a vaccine model against Mycobacterium ulcerans, mice vaccinated with an antigen (ER) formulated with R4Pam2Cys exhibited significantly more ER-specific antibodies compared to other groups. nih.gov
On the cellular level, this compound has been shown to promote robust T-cell responses. Formulations with R4Pam2Cys have been found to induce improved primary CD8+ T-cell responses specific to viral nucleoproteins. asm.org One study measured cell-mediated responses by enumerating cytokine-secreting T cells. aai.org Inoculation with an ovalbumin (OVA) antigen mixed with R4(Pam2Cys) led to the activation of OVA-specific CD8+ T cells that secreted Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). aai.org However, not all studies show a clear correlation between these cellular markers and protection; in one M. ulcerans challenge model, the frequency of IFN-γ-producing CD4+ T cells did not directly correlate with protective outcomes. nih.gov
Table 1: Summary of Cellular and Humoral Immune Responses to this compound Formulations This table is interactive. You can sort and filter the data.
| Antigen | This compound Derivative | Immune Response Type | Key Findings | Reference |
|---|---|---|---|---|
| Ovalbumin (OVA) | R4(Pam2Cys) | Cellular | Induced IFN-γ and TNF-α secretion from OVA-specific CD8+ T cells. | aai.org |
| Influenza Virus | R4Pam2Cys | Humoral & Cellular | Induced high levels of IgM, IgG1, IgG2b, and IgA; improved NP-specific CD8+ T cell responses. | asm.org |
| M. ulcerans Antigens | R4Pam2Cys | Humoral | Enhanced production of protein-specific antibodies. | nih.gov |
Analysis of Immune Cell Kinetics and Recruitment
A key aspect of the immunomodulatory function of this compound is its ability to influence the movement and accumulation of immune cells at sites of administration or infection. This recruitment is a critical early step in initiating an immune response. Studies have shown that R4Pam2Cys can increase the trafficking of dendritic cells to lymph nodes, which are primary sites for initiating adaptive immunity. nih.gov
Intranasal administration of this compound derivatives has been a particular focus of research, demonstrating significant recruitment of innate immune cells to the respiratory tract. mdpi.comresearchgate.net For example, administering a pegylated form, PEG-Pam2Cys, into the lungs of mice led to a notable influx of innate immune cells. researchgate.net Specifically, this included the recruitment of neutrophils and macrophages into the lung. mdpi.com Another engineered analogue, INNA-X, was shown to induce innate immune priming in the lungs characterized by the recruitment of lymphocytes. ersnet.orgersnet.org This recruitment of immune cells is believed to be a primary mechanism by which this compound provides rapid, non-specific protection against respiratory pathogens. mdpi.com
Assessment of Protective Efficacy in Challenge Models
Ultimately, the value of an immunostimulatory compound like this compound is determined by its ability to confer protection against pathogens in preclinical challenge models. In these studies, animals are vaccinated with a formulation containing the compound and later exposed to a live pathogen to assess protective efficacy.
This compound has demonstrated protective effects in various models. In an influenza model, intranasal administration of a split virus vaccine formulated with R4Pam2Cys provided rapid protection against lethal viral challenge, significantly reducing lung viral titers within days of vaccination. asm.org This protection was dependent on TLR2. asm.org Similarly, prophylactic intranasal treatment with Pam2Cys alone was shown to enhance viral clearance and reduce disease severity and death following challenge with different influenza A virus strains. acs.org Another study demonstrated that vaccination with an this compound-antigen complex protected mice against a subsequent challenge with a live chimeric influenza virus. aai.org
The efficacy can, however, depend on the specific pathogen and vaccine formulation. In a low-dose murine challenge model for Mycobacterium ulcerans (the causative agent of Buruli ulcer), a vaccine containing the ER antigen and R4Pam2Cys provided a degree of protection and delayed disease progression compared to no vaccination. nih.govresearchgate.net In contrast, a separate study using different M. ulcerans antigens (Hsp18 and MUL_3720) with R4Pam2Cys induced strong antibody responses but failed to protect mice against the onset of Buruli ulcer in a tail infection model. nih.gov
Table 2: Protective Efficacy of this compound in Preclinical Challenge Models This table is interactive. You can sort and filter the data. | Challenge Model | this compound Formulation | Outcome | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Influenza A Virus (lethal challenge) | Split virus vaccine + R4Pam2Cys | Protection | Significantly reduced lung viral titers; TLR2-dependent. | asm.org | | Influenza A Virus (mild & virulent) | Pam2Cys (prophylactic) | Protection | Reduced viral load, weight loss, and lethality. | acs.org | | Mycobacterium ulcerans (low-dose) | ER antigen + R4Pam2Cys | Partial Protection | Delayed disease progression compared to unvaccinated group. | nih.govresearchgate.net | | Mycobacterium ulcerans (tail infection) | Hsp18/MUL_3720 + R4Pam2Cys | No Protection | Did not prevent the onset of ulceration despite inducing antibodies. | nih.gov | | Chimeric Influenza Virus | OVA antigen + R4(Pam2Cys) | Protection | Protected inoculated mice against challenge. | aai.org |
Advanced Biochemical and Molecular Techniques
To delve deeper into the mechanisms of this compound action, researchers employ advanced biochemical and molecular techniques that allow for the precise measurement of changes in gene expression, protein levels, and cellular processes.
Gene Expression Profiling (e.g., RT-qPCR)
Gene expression profiling provides a snapshot of the transcriptional activity within a cell or tissue, revealing which genes are activated or suppressed in response to a stimulus. gene-quantification.de Real-time reverse transcription-polymerase chain reaction (RT-qPCR) is a highly sensitive and standard method for quantifying mRNA levels for specific genes. nih.govnih.gov
This technique has been applied to understand the effects of this compound analogues. For instance, studies using a pegylated analogue of Pam2Cys called INNA-X assessed the immune transcriptome in lung tissue via qRT-PCR. ersnet.orgersnet.org This analysis revealed that treatment induced a distinct gene expression profile. One day after treatment, 190 immune genes were upregulated in the lung tissue. ersnet.org At later time points, analysis showed a low-level upregulation of genes associated with lymphocyte responses and chemokines, such as CCL6. ersnet.org This molecular evidence corroborates the findings from immune cell recruitment studies, linking the observed cellular influx to specific gene activation signatures.
Protein Analysis (e.g., Western Blot, Flow Cytometry)
Protein analysis techniques are used to detect and quantify the expression of specific proteins, which are the functional molecules of the cell. Western blotting and flow cytometry are two common and powerful methods used for this purpose. cellsignal.comnautilus.bio Western blotting is typically used to detect the total amount of a specific protein in a pooled sample lysate, and it was used, for example, to confirm the presence and correct molecular weight of a recombinant antigen used in a vaccine formulation with R4Pam2Cys. researchgate.netresearchgate.net
Flow cytometry is a technique that analyzes individual cells, allowing for the quantification of cell surface or intracellular proteins on a cell-by-cell basis. cellsignal.comrndsystems.com This method is ideal for analyzing heterogeneous cell populations. In the context of this compound research, flow cytometry has been used to measure the activation of dendritic cells by quantifying the expression of surface molecules like MHC class II. aai.org It has also been employed as an intracellular cytokine staining assay to enumerate the number of specific T cells (e.g., CD8+ T cells) that produce key effector cytokines like IFN-γ and TNF-α after stimulation with an antigen formulated with R4(Pam2Cys). aai.org This provides a functional readout of the cellular immune response at the single-cell level.
Confocal Microscopy and Cellular Uptake Studies
Confocal microscopy is a high-resolution imaging technique that allows for the three-dimensional visualization of fluorescently labeled molecules within cells and tissues. mdpi.comnih.gov It is a non-invasive tool particularly suited for studying the subcellular localization of molecules and processes like cellular uptake. mdpi.com
This methodology has been pivotal in demonstrating how this compound enhances antigen delivery into antigen-presenting cells. In one key study, the cellular uptake of a fluorescently labeled model antigen, OVA-FITC, was assessed in a dendritic cell line. aai.org Confocal microscopy revealed that when dendritic cells were incubated with the antigen alone, the fluorescence was primarily localized at the cell surface. aai.org However, when the cells were incubated with the antigen complexed with R4(Pam2Cys), the fluorescent signal was observed to be distributed throughout the cytoplasm, accumulating in what appeared to be intracellular vesicles. aai.org This finding provides direct visual evidence that this compound facilitates the internalization of associated antigens, a critical step for processing and presentation to T cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
